molecular formula C12H18ClNO B1489934 Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride CAS No. 1864014-18-5

Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride

Cat. No. B1489934
CAS RN: 1864014-18-5
M. Wt: 227.73 g/mol
InChI Key: YFIWTVXQZBRJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol. It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Chemical Characterization and Analytical Profiling

Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride is related to the class of arylcyclohexylamines, substances that have been explored for their psychoactive properties. Analytical profiles have been developed for related arylcyclohexylamines, including methoxetamine, a compound with structural similarities, providing insights into methods for qualitative and quantitative analysis in biological matrices (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013). These techniques, including gas chromatography and liquid chromatography-mass spectrometry, could potentially apply to the analysis of cyclobutyl(3-methoxyphenyl)methanamine hydrochloride.

Chemical Synthesis and Structural Studies

The synthetic routes and structural elucidation of compounds containing the cyclobutane ring and methoxyphenyl group highlight the chemical versatility and potential applications of these moieties in drug development and materials science. For example, the synthesis and characterization of oxime derivatives including succinimid and morpholin groups, which feature a cyclobutane ring, provide a foundation for the synthesis of novel compounds with potential therapeutic applications (Dinçer, M., Özdemir, N., Yilmaz, I., & Cukurovalı, A., 2005).

Molecular Interactions and Biological Activities

Compounds structurally related to cyclobutyl(3-methoxyphenyl)methanamine hydrochloride, such as those derived from methoxychlor, have been studied for their interactions with biological systems. The metabolism and toxicological profiles of these compounds, including their interactions with human cytochromes P450, provide insight into their potential effects on human health and the environment. Studies on methoxychlor, an organochlorine pesticide with a methoxyphenyl group, have revealed its metabolism by various P450 isoforms, highlighting the significance of understanding the metabolic pathways of similar compounds (Hu, Y., & Kupfer, D., 2002).

properties

IUPAC Name

cyclobutyl-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-7-3-6-10(8-11)12(13)9-4-2-5-9;/h3,6-9,12H,2,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIWTVXQZBRJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(3-methoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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